REACTION_CXSMILES
|
C([BH3-])#[N:2].[Na+].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)=O.C([O-])(=O)C.[NH4+].Cl>CO.C(OCC)C>[F:14][C:10]1[CH:9]=[C:8]([CH:6]([NH2:2])[CH3:5])[CH:13]=[CH:12][CH:11]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
452 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the slurry in vacuo
|
Type
|
ADDITION
|
Details
|
dilute the residue with DCM
|
Type
|
WASH
|
Details
|
wash with 5N aqueous NaOH
|
Type
|
CUSTOM
|
Details
|
Dry the organic layer
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo to half of the volume, and load the solution onto a SCX column (
|
Type
|
WASH
|
Details
|
pre-wash column with methanol
|
Type
|
WASH
|
Details
|
elute with 2M ammonia in methanol)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the fractions to half of the volume
|
Type
|
CUSTOM
|
Details
|
to remove ammonia
|
Type
|
ADDITION
|
Details
|
add excess of 2M hydrogen chloride in diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([BH3-])#[N:2].[Na+].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)=O.C([O-])(=O)C.[NH4+].Cl>CO.C(OCC)C>[F:14][C:10]1[CH:9]=[C:8]([CH:6]([NH2:2])[CH3:5])[CH:13]=[CH:12][CH:11]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
452 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the slurry in vacuo
|
Type
|
ADDITION
|
Details
|
dilute the residue with DCM
|
Type
|
WASH
|
Details
|
wash with 5N aqueous NaOH
|
Type
|
CUSTOM
|
Details
|
Dry the organic layer
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo to half of the volume, and load the solution onto a SCX column (
|
Type
|
WASH
|
Details
|
pre-wash column with methanol
|
Type
|
WASH
|
Details
|
elute with 2M ammonia in methanol)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the fractions to half of the volume
|
Type
|
CUSTOM
|
Details
|
to remove ammonia
|
Type
|
ADDITION
|
Details
|
add excess of 2M hydrogen chloride in diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([BH3-])#[N:2].[Na+].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)=O.C([O-])(=O)C.[NH4+].Cl>CO.C(OCC)C>[F:14][C:10]1[CH:9]=[C:8]([CH:6]([NH2:2])[CH3:5])[CH:13]=[CH:12][CH:11]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
452 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the slurry in vacuo
|
Type
|
ADDITION
|
Details
|
dilute the residue with DCM
|
Type
|
WASH
|
Details
|
wash with 5N aqueous NaOH
|
Type
|
CUSTOM
|
Details
|
Dry the organic layer
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo to half of the volume, and load the solution onto a SCX column (
|
Type
|
WASH
|
Details
|
pre-wash column with methanol
|
Type
|
WASH
|
Details
|
elute with 2M ammonia in methanol)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the fractions to half of the volume
|
Type
|
CUSTOM
|
Details
|
to remove ammonia
|
Type
|
ADDITION
|
Details
|
add excess of 2M hydrogen chloride in diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |